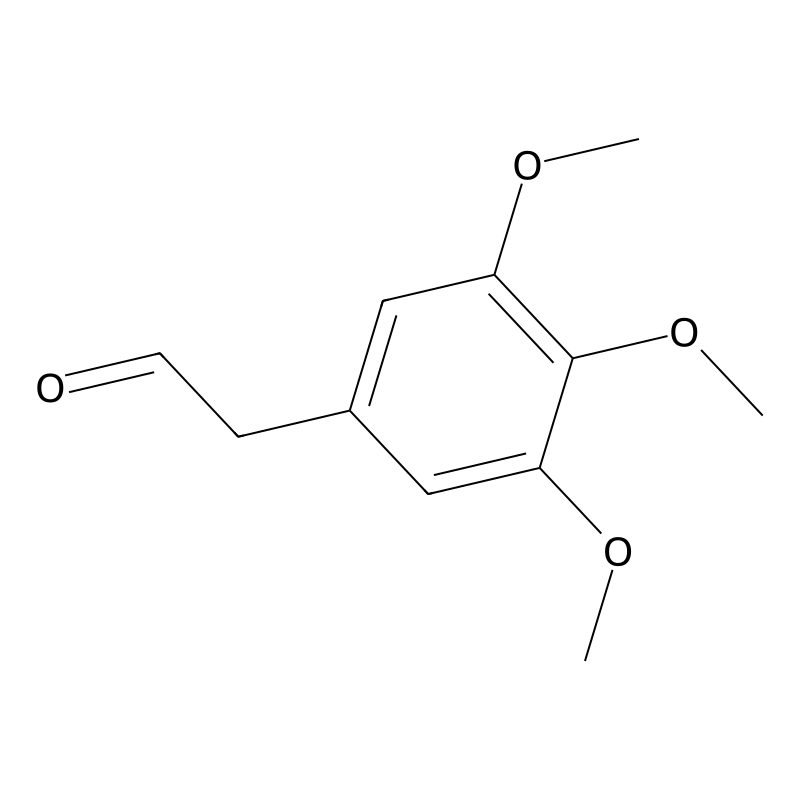

3,4,5-Trimethoxyphenylacetaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

3,4,5-Trimethoxyphenylacetaldehyde is a highly specialized C2-aryl aldehyde characterized by an electron-rich trimethoxy-substituted aromatic ring and a reactive acetaldehyde moiety. In industrial and advanced laboratory settings, it is primarily procured as a direct precursor for the synthesis of complex phenethylamines and 1-benzyltetrahydroisoquinoline alkaloids. Unlike its benzaldehyde counterparts, this compound natively possesses the critical methylene spacer required for direct reductive amination and Pictet-Spengler cyclizations. Its procurement is typically justified by its ability to bypass multi-step homologation sequences, offering a streamlined route to target molecules while maintaining high atom economy under mild catalytic conditions [1].

Substituting 3,4,5-trimethoxyphenylacetaldehyde with the more commonly available and cheaper 3,4,5-trimethoxybenzaldehyde fundamentally alters the carbon skeleton of the resulting products. In alkaloid synthesis, the benzaldehyde analog lacks the essential alpha-methylene group, meaning direct reductive amination yields a benzylamine rather than a phenethylamine, and Pictet-Spengler reactions yield 1-phenyl rather than 1-benzylisoquinolines. To correct this using the benzaldehyde requires a multi-step homologation (e.g., Henry reaction followed by aggressive reduction), which introduces process bottlenecks, lowers overall yield, and requires handling hazardous nitro intermediates [1]. Furthermore, attempting to use unsubstituted phenylacetaldehyde fails to provide the necessary electron-donating methoxy groups required for specific receptor binding in downstream pharmacological targets [2].

Synthetic Step Reduction in Phenethylamine Production

When synthesizing 3,4,5-trimethoxyphenethylamine derivatives, utilizing 3,4,5-trimethoxyphenylacetaldehyde allows for a single-step reductive amination using mild reagents like sodium cyanoborohydride at pH 7. In contrast, starting from the baseline comparator 3,4,5-trimethoxybenzaldehyde requires a minimum two-step sequence (condensation with nitromethane followed by reduction of the nitrostyrene intermediate). This direct approach eliminates the need for harsh reducing agents (such as lithium aluminum hydride) and significantly reduces overall process time [1].

| Evidence Dimension | Synthesis Steps to Phenethylamine Core |

| Target Compound Data | 1 step (direct reductive amination) |

| Comparator Or Baseline | 3,4,5-Trimethoxybenzaldehyde (2-3 steps via nitrostyrene) |

| Quantified Difference | Eliminates 1-2 synthetic steps and avoids harsh hydride reductions |

| Conditions | Standard laboratory-scale alkaloid synthesis |

Reducing step count directly lowers manufacturing costs, minimizes hazardous reagent use, and improves overall batch yield for phenethylamine derivatives.

Direct Access to 1-Benzyltetrahydroisoquinoline Scaffolds

The construction of 1-benzyl-1,2,3,4-tetrahydroisoquinoline frameworks requires an aldehyde with an intact methylene spacer. 3,4,5-Trimethoxyphenylacetaldehyde reacts smoothly with phenethylamine derivatives under acid catalysis to form the iminium intermediate, which undergoes electrophilic aromatic substitution to yield the correct 1-benzyl substituted core. Using 3,4,5-trimethoxybenzaldehyde instead strictly yields a 1-phenyltetrahydroisoquinoline, which is structurally divergent. The acetaldehyde derivative thus provides absolute structural fidelity for 1-benzyl targets [1].

| Evidence Dimension | Pictet-Spengler Product Core Structure |

| Target Compound Data | Yields 1-benzyltetrahydroisoquinoline |

| Comparator Or Baseline | 3,4,5-Trimethoxybenzaldehyde (Yields 1-phenyltetrahydroisoquinoline) |

| Quantified Difference | 100% structural divergence (retention of crucial C1-methylene spacer) |

| Conditions | Acid-catalyzed Pictet-Spengler cyclization |

Procuring the exact acetaldehyde derivative is mandatory, not optional, for synthesizing 1-benzylisoquinoline alkaloids without resorting to complex de novo ring construction.

Electronic Modulation of Aldehyde Reactivity

Unsubstituted phenylacetaldehyde is notoriously unstable, rapidly undergoing aldol self-condensation and polymerization upon storage or under basic conditions. The incorporation of three electron-donating methoxy groups in 3,4,5-trimethoxyphenylacetaldehyde sterically and electronically modulates the reactivity of the aldehyde moiety. While still requiring careful handling, it exhibits a wider operational window for controlled nucleophilic additions and reductive aminations compared to the highly reactive unsubstituted baseline, allowing for higher isolated yields of the target imines or amines [1].

| Evidence Dimension | Aldehyde Electrophilicity and Handling Stability |

| Target Compound Data | Modulated reactivity due to +M effect of methoxy groups |

| Comparator Or Baseline | Unsubstituted phenylacetaldehyde (High propensity for rapid polymerization) |

| Quantified Difference | Improved chemoselectivity in primary amine condensations |

| Conditions | Nucleophilic addition / Reductive amination conditions |

Provides a more process-friendly intermediate that reduces polymeric byproducts and improves the purity of the crude reaction mixture.

Precursor for 1-Benzyltetrahydroisoquinoline APIs

Directly utilized in Pictet-Spengler reactions to synthesize complex isoquinoline alkaloids, where the retained methylene group is non-negotiable for downstream receptor binding [1].

Streamlined Phenethylamine Synthesis

Employed in the single-step reductive amination to yield 3,4,5-trimethoxyphenethylamine and related analogs, bypassing the hazardous nitrostyrene reduction pathway required when starting from benzaldehydes [2].

Synthesis of Highly Substituted Chalcones and Alkenes

Used as a defined C2-aryl building block in controlled Aldol or Wittig condensations to generate extended conjugated systems for materials science or medicinal chemistry screening [3].

References

- [1] Organocatalytic Enantioselective Pictet-Spengler Approach to Biologically Relevant 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline Alkaloids. J. Org. Chem. 2015, 80(11), 5795-5802.

- [2] Dark Classics in Chemical Neuroscience: Mescaline. ACS Chem. Neurosci. 2018, 9(10), 2331-2343.

- [3] The Synthesis of 3,4,5-Trimethoxyphenylacetaldehyde. Can. J. Chem. 1953, 31(9), 844-846.